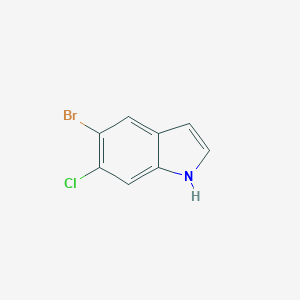

5-Bromo-6-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZUROGBNBCCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560074 | |

| Record name | 5-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122531-09-3 | |

| Record name | 5-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, synthesis protocols, and potential therapeutic applications, with a focus on its role as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

This compound is a solid, polycyclic aromatic compound. The presence of both bromine and chlorine atoms on the indole ring significantly influences its electronic properties and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrClN | [1][2][3] |

| Molecular Weight | 230.49 g/mol | [1][2][3] |

| CAS Number | 122531-09-3 | [1][2][3] |

| Physical Form | Solid | [2] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Not explicitly available; likely soluble in organic solvents like acetone.[2] |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms of the indole core. The positions of these signals are sensitive to the electronic environment created by the bromine and chlorine atoms. For reference, the ¹³C NMR chemical shifts for 5-bromo-3-methyl-1H-indole in CDCl₃ are: 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching, C-H aromatic stretching, and C=C aromatic stretching vibrations.

Experimental Protocols

Synthesis of this compound

A documented synthetic route to this compound involves the reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide.[1]

Materials:

-

1-bromo-2-chloro-4-nitrobenzene

-

Vinylmagnesium bromide (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous THF (500 mL) and cool the solution to -40°C.

-

Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise to the cooled solution.

-

Maintain the reaction mixture at -40°C with continuous stirring for 1 hour after the addition is complete.

-

Quench the reaction by adding aqueous ammonium chloride solution and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate. Combine the organic layers.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solution.

-

Purify the crude product by column chromatography on silica gel to obtain this compound (yield: 8.40 g, 15%).[1]

Applications in Drug Development

Halogenated indoles are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

Anticancer Potential and Kinase Inhibition

Derivatives of bromo-chloro-indoles are being investigated for their potential as anticancer agents.[7] A primary mechanism of action for many indole-based anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[8] The indole scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR).[6] Structure-activity relationship (SAR) studies have shown that the type and position of halogen substituents on the indole ring can significantly influence the inhibitory potency and selectivity of these compounds.[9][10]

References

- 1. This compound | 122531-09-3 [chemicalbook.com]

- 2. This compound | 122531-09-3 [sigmaaldrich.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

5-Bromo-6-chloro-1H-indole CAS number and structure

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indole for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of indole, a privileged scaffold found in numerous natural products and pharmaceuticals, this compound serves as a crucial building block for the synthesis of more complex molecules with diverse biological activities. Its unique substitution pattern, featuring both bromine and chlorine atoms, modulates its electronic properties and provides vectors for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physical properties, synthesis protocols, and applications in drug development, with a particular focus on its role in the creation of anti-cancer agents.

Chemical Structure and Properties

The foundational characteristics of this compound are summarized below. The presence of the bromo and chloro substituents on the benzene ring portion of the indole scaffold is critical to its reactivity and the biological activity of its derivatives.

dot graph { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Atom coordinates N1 [pos="0,0.42!", label="N"]; C2 [pos="0.87,0.84!", label="C"]; C3 [pos="1.29,0!", label="C"]; C3a [pos="0.43,-0.84!", label="C"]; C4 [pos="0.87,-1.68!", label="C"]; C5 [pos="0,-2.52!", label="C"]; C6 [pos="-0.87,-1.68!", label="C"]; C7 [pos="-0.87,0!", label="C"]; C7a [pos="-0.43,-0.84!", label="C"]; H1 [pos="-0.3,-0.18!", label="H"]; Br5 [pos="0.3,-3.52!", label="Br"]; Cl6 [pos="-1.77,-2.38!", label="Cl"];

// Double bonds C2 -- C3 [style=double, len=1.0]; C4 -- C5 [style=double, len=1.0]; C6 -- C7 [style=double, len=1.0]; C3a -- C7a [style=double, len=1.0];

// Single bonds N1 -- C2; C3 -- C3a; C3a -- C4; C5 -- C6; C7 -- C7a; C7a -- N1; N1 -- H1; C5 -- Br5; C6 -- Cl6;

// Invisible nodes for atom labels H2_label [pos="1.3,1.3", label="H"]; H3_label [pos="2.1,0", label="H"]; H4_label [pos="1.6,-2.1", label="H"]; H7_label [pos="-1.6,0.5", label="H"];

// Invisible edges for atom labels C2 -- H2_label [style=invis]; C3 -- H3_label [style=invis]; C4 -- H4_label [style=invis]; C7 -- H7_label [style=invis]; }

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122531-09-3 | [1] |

| Molecular Formula | C₈H₅BrClN | [2] |

| Molecular Weight | 230.49 g/mol | |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | |

| SMILES | ClC1=CC2=C(C=C1Br)/C=C\N2 | |

| InChI Key | SMZUROGBNBCCPT-UHFFFAOYSA-N | [2] |

| Storage | Store under inert gas | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized via multiple routes. Below are detailed protocols for its synthesis and the synthesis of a key derivative, which highlights its utility as a chemical intermediate.

Protocol 1: Synthesis of this compound

This protocol describes a method starting from 1-bromo-2-chloro-4-nitrobenzene.[3]

Materials:

-

1-bromo-2-chloro-4-nitrobenzene

-

Vinylmagnesium bromide (1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in tetrahydrofuran (500 mL).

-

Cool the solution to -40°C.

-

Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise while maintaining the temperature at -40°C.

-

After the addition is complete, continue stirring the reaction mixture at -40°C for 1 hour.

-

Quench the reaction by adding aqueous ammonium chloride solution.

-

Allow the mixture to gradually warm to room temperature.

-

Extract the product into ethyl acetate. Combine the organic layers.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of 1-Acetyl-5-bromo-6-chloro-3-indoleethyl Ester (A Key Derivative)

This multi-step protocol illustrates the use of halogenated precursors to construct the indole ring system, a common strategy in organic synthesis.[4]

Figure 2: Synthesis workflow for a key indole derivative.

Step 1: Bromination

-

Add 4-chloro-2-aminobenzoic acid (20.00 g, 116.6 mmol) to a 500 mL round-bottom flask.

-

Add acetonitrile (300 mL) and stir vigorously to form a suspension.

-

Slowly add N-bromosuccinimide (NBS) (20.75 g, 116.6 mmol) in small portions at room temperature.

-

After the addition, continue stirring for 1 hour.

-

Remove the solvent by rotary evaporation.

-

Add water, stir, filter, wash, and dry the solid in a vacuum to obtain 5-bromo-4-chloro-2-aminobenzoic acid.[4]

Step 2: Nucleophilic Substitution

-

The resulting 5-bromo-4-chloro-2-aminobenzoic acid is reacted with sodium chloroacetate to yield N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.[4]

Step 3: Cyclization and Decarboxylation

-

The N-(4-bromo-5-chloro-2-carboxyl)phenylglycine undergoes a cyclization and decarboxylation reaction in the presence of acetic anhydride and sodium acetate under reflux conditions.

-

This step yields 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, which can be further modified.[4]

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of compounds with significant therapeutic potential. Its derivatives have been primarily investigated as anti-cancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Inhibition of Cancer-Related Signaling Pathways

Derivatives of halogenated indoles are known to target critical proteins in cell signaling cascades. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth.[5] Indole-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling.[5]

Figure 3: Inhibition of the EGFR signaling pathway by 5-halo-indole derivatives.

Building Block for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to selectively degrade target proteins.[6][7] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] this compound serves as a valuable building block for creating the target-binding portion of PROTACs, enabling the development of novel degraders for various disease-related proteins.

Quantitative Data on Biological Activity

While specific bioactivity data for the parent this compound is limited in public literature, studies on closely related 5-chloro-indole derivatives demonstrate their potent anti-proliferative effects against several human cancer cell lines. This data underscores the potential of this chemical class in oncology research.

Table 2: Anti-proliferative Activity of Representative 5-Chloro-Indole Derivatives

| Compound ID | Target Cell Line | Activity Metric (GI₅₀) | Reference |

| 3e (m-piperidin-1-yl derivative) | Panc-1 (Pancreatic) | 29 nM | [8] |

| 3a-e (general class) | Various Cancer Lines | 29 nM - 42 nM | [8] |

| Erlotinib (Reference Drug) | Panc-1 (Pancreatic) | 33 nM | [8] |

Note: The data presented is for derivatives of 5-chloro-indole, not this compound itself, but is illustrative of the scaffold's potential.

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its utility as a key intermediate for complex chemical synthesis, combined with the proven biological activity of its derivatives, particularly as inhibitors of crucial oncogenic pathways like EGFR, establishes its importance for researchers in drug discovery. Future exploration of this scaffold is likely to yield novel therapeutic candidates, including potent kinase inhibitors and innovative protein degraders, further solidifying the role of halogenated indoles in the development of next-generation pharmaceuticals.

References

- 1. This compound [fengfeinewmaterials.com]

- 2. This compound | 122531-09-3 [sigmaaldrich.com]

- 3. This compound | 122531-09-3 [chemicalbook.com]

- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-6-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-1H-indole is a halogenated indole derivative of interest in medicinal chemistry and drug development. The precise structural elucidation and purity assessment of this compound are paramount for its application in research and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the comprehensive characterization of this molecule.

Due to the limited availability of published experimental spectroscopic data for this compound, this guide provides a detailed overview of its predicted spectroscopic properties. These predictions are based on established principles of spectroscopy and comparative analysis with structurally related compounds. This document also outlines standardized experimental protocols for acquiring such data.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 122531-09-3 |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indole ring system and comparison with data from analogous compounds such as 5-bromoindole and 6-chloroindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | br s | 1H | N-H |

| ~7.80 | s | 1H | H-4 |

| ~7.40 | s | 1H | H-7 |

| ~7.25 | t | 1H | H-2 |

| ~6.50 | t | 1H | H-3 |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135.5 | C-7a |

| ~130.0 | C-3a |

| ~128.0 | C-6 |

| ~125.0 | C-2 |

| ~124.5 | C-4 |

| ~116.0 | C-5 |

| ~113.0 | C-7 |

| ~102.5 | C-3 |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600, ~1450 | C=C Aromatic Ring Stretch |

| ~1100 | C-N Stretch |

| ~750 | C-Cl Stretch |

| ~650 | C-Br Stretch |

Mass Spectrometry (MS)

Predicted Major Mass-to-Charge Ratio (m/z) Peaks (Electron Ionization)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion region.[1]

| m/z | Corresponding Fragment | Notes |

| 229, 231, 233 | [M]⁺ (Molecular Ion) | The isotopic pattern will be complex due to the combination of Br and Cl isotopes. The most abundant peaks will be for [C₈H₅⁷⁹Br³⁵ClN]⁺ and [C₈H₅⁸¹Br³⁵ClN]⁺ / [C₈H₅⁷⁹Br³⁷ClN]⁺. |

| 150, 152 | [M - Br]⁺ | Loss of a bromine radical, showing the characteristic 3:1 isotope pattern for one chlorine atom. |

| 194, 196 | [M - Cl]⁺ | Loss of a chlorine radical, showing the characteristic 1:1 isotope pattern for one bromine atom. |

| 115 | [M - Br - Cl]⁺ | Loss of both halogen radicals. |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, use a standard single-pulse experiment. Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.[3]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply firm and even pressure using the press arm to ensure good contact between the sample and the crystal.[4]

-

-

Instrument Setup and Data Acquisition :

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the ion source. For solid samples, a direct insertion probe can be used, or the sample can be introduced via gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Examine the isotopic patterns to confirm the presence of bromine and chlorine.[7]

-

Mandatory Visualization

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. youtube.com [youtube.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Biological Versatility of 5-Bromo-6-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of the Anticancer, Antimicrobial, and Antiviral Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic placement of halogen substituents on this heterocyclic scaffold has proven to be a powerful tool for modulating physicochemical properties and enhancing therapeutic efficacy. Among these, 5-Bromo-6-chloro-1H-indole derivatives have emerged as a promising class of compounds with a diverse range of biological activities, attracting significant attention from researchers in the fields of oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Signaling Pathways

While specific quantitative data for a broad range of this compound derivatives remains an area of active investigation, the broader class of halogenated indoles has demonstrated significant potential as anticancer agents. A notable mechanism of action for many indole derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway plays a crucial role in regulating cell growth, and its dysregulation is a hallmark of many cancers. Indole derivatives can interfere with this pathway, leading to the suppression of tumor growth.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling cascade, a common target for indole-based anticancer compounds.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of multi-halogenated indoles. Specifically, 5-bromo-6-chloroindole has been evaluated for its activity against various strains of Staphylococcus aureus, a significant human pathogen.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 4-bromo-6-chloroindole and 5-bromo-6-chloroindole against four strains of S. aureus.[1]

| Compound | S. aureus Strain | MIC (µg/mL) |

| 4-Bromo-6-chloroindole | ATCC 6538 | 30 |

| USA300 | 30 | |

| Newman | 50 | |

| ATCC 25923 | 20 | |

| 5-Bromo-6-chloroindole | ATCC 6538 | 30 |

| USA300 | 30 | |

| Newman | 50 | |

| ATCC 25923 | 30 |

Antiviral Activity

The investigation into the antiviral properties of this compound derivatives is an emerging area of research. While comprehensive quantitative data for this specific substitution pattern is not yet widely available, the broader class of indole derivatives has shown promise against a variety of viruses. Further screening and evaluation are necessary to determine the specific antiviral spectrum and potency of this compound derivatives.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.

MTT Assay for Anticancer Activity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow of the MTT Assay:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow of the Broth Microdilution MIC Test:

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, particularly in the antimicrobial domain, demonstrates the potential of this substitution pattern to yield potent biologically active molecules. Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive screenings for their anticancer and antiviral activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting class of compounds.

References

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indole: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide presents expected properties based on related structures and outlines detailed protocols for empirical determination.

Core Physicochemical Properties

This compound belongs to the class of halogenated indoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The introduction of bromine and chlorine atoms onto the indole scaffold significantly influences its physicochemical characteristics, such as lipophilicity and metabolic stability, which in turn affect its solubility and stability profile.

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic indole ring and halogen substituents contribute to low aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Related indole compounds show good solubility in DMSO.[1] |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties for organic molecules.[1] |

| Methanol | Moderately soluble | A polar protic solvent that can engage in hydrogen bonding, but the overall lipophilicity of the compound may limit high solubility. |

| Acetone | Soluble | A derivative, 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside, is soluble in acetone, suggesting the parent indole may also be.[2] |

| Ethanol | Moderately soluble | Similar to methanol, its polarity allows for some dissolution. |

| Dichloromethane (DCM) | Soluble | A nonpolar organic solvent expected to effectively dissolve the lipophilic compound. |

| Ethyl Acetate | Soluble | The synthesis of this compound involves extraction with ethyl acetate, indicating good solubility.[3] |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, the following shake-flask method is recommended, which is a reliable method for compounds with low solubility.[4][5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, methanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the respective solvent to each vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Figure 1. Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in biological assays. Potential degradation pathways for indole derivatives include oxidation, photodegradation, and pH-dependent hydrolysis.[1]

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale |

| pH | ||

| Acidic (pH < 4) | Potentially unstable | Indole-2-carboxylic acids can undergo decarboxylation under acidic conditions; the indole ring itself can be susceptible to polymerization.[1] |

| Neutral (pH 6-8) | Relatively stable | Generally the most stable pH range for many organic compounds. |

| Alkaline (pH > 8) | Potentially unstable | The indole ring may be more susceptible to oxidation at higher pH. |

| Temperature | ||

| Refrigerated (2-8 °C) | Stable | Recommended for short-term storage of solutions.[1] |

| Frozen (-20 °C) | Stable | Recommended for long-term storage of solid and stock solutions in anhydrous DMSO.[1] |

| Elevated (>40 °C) | Likely to degrade | Thermal stress can promote degradation. |

| Light | ||

| Ambient Light | Potentially unstable | The bromine atom can increase sensitivity to light, leading to photodegradation.[1] Protection from light is recommended. |

| UV Light | Unstable | High-energy UV light is expected to cause rapid degradation. |

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.

Materials:

-

This compound

-

HPLC-grade solvents and buffers (acidic, neutral, and basic)

-

Temperature-controlled chambers/incubators

-

Photostability chamber with controlled light exposure

-

HPLC system with a UV-Vis or PDA detector

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. A dark control sample should be run in parallel.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using the stability-indicating HPLC method.

-

-

Data Evaluation:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation.

-

The stability-indicating nature of the method is confirmed if the degradation products are well-resolved from the parent peak.

-

Figure 2. Workflow for stability testing.

Potential Biological Activity and Signaling Pathways

Halogenated indoles are a prominent class of compounds in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[6] A significant number of these compounds function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[7] While the specific targets of this compound have not been elucidated, its structural similarity to other bioactive halogenated indoles suggests it may also target such pathways.

Figure 3. EGFR signaling pathway and potential inhibition by this compound.

Synthesis

This compound can be synthesized from 1-bromo-2-chloro-4-nitrobenzene. The synthesis involves a reaction with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures. The reaction is then quenched, and the product is extracted and purified by column chromatography.[3]

Conclusion

This compound is a compound with significant potential in drug discovery. Understanding its solubility and stability is paramount for its effective use in research and development. This guide provides a framework for predicting these properties and offers detailed experimental protocols for their quantitative determination. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

The Advent of a Key Building Block: A Technical History of 5-Bromo-6-chloro-1H-indole

For Immediate Release

A cornerstone in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications, 5-Bromo-6-chloro-1H-indole is a halogenated indole derivative whose significance has grown steadily since its initial descriptions. This technical guide delves into the discovery, synthesis, and key properties of this versatile compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its scientific journey and practical applications.

Discovery and Context

The precise first synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is more broadly situated within the extensive exploration of halogenated indole scaffolds in medicinal chemistry. The indole nucleus is a privileged structure in numerous natural products and synthetic drugs, and halogenation is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often enhancing their therapeutic potential. The introduction of bromine and chlorine atoms can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. While a specific "discovery" paper is not readily identifiable, the compound, bearing the CAS number 122531-09-3, became commercially available as a research chemical, indicating its synthesis and characterization in industrial or academic laboratories focused on creating novel building blocks for drug discovery and other chemical industries.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol .[1][2] Key physicochemical data are summarized in the table below.

| Property | Value |

| CAS Number | 122531-09-3 |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage | Store under inert gas |

Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of this compound involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.[3]

Synthesis of this compound[3]

Experimental Protocol:

Under a nitrogen atmosphere, 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) is dissolved in tetrahydrofuran (THF, 500 mL) and the solution is cooled to -40°C. To this cooled solution, vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) is added slowly and dropwise. After the addition is complete, the reaction mixture is stirred at -40°C for an additional hour. The reaction is then quenched by the addition of an aqueous solution of ammonium chloride (NH₄Cl) and allowed to gradually warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Reaction Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Note: The following is a generalized protocol for acquiring NMR spectra for indole derivatives and does not represent experimentally obtained data for this compound.

General NMR Acquisition Protocol

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: ~250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[3] Its utility is primarily in the fields of:

-

Pharmaceuticals: As a scaffold for the development of new therapeutic agents. The bromine and chlorine substituents provide sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

-

Agrochemicals: In the synthesis of novel pesticides and herbicides.

-

Dyes and Materials Science: As a building block for functional organic materials.

Signaling Pathway Context:

References

The Latent Therapeutic Potential of the 5-Bromo-6-chloro-1H-indole Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Halogenation of the indole ring is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and target selectivity. The 5-Bromo-6-chloro-1H-indole scaffold, a di-halogenated indole, represents a promising, yet underexplored, starting point for the development of novel therapeutics. While direct therapeutic applications of this compound itself have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. This technical guide explores the potential therapeutic targets of derivatives of this compound by examining the established activities of related mono- and di-halogenated indoles. We provide an overview of key signaling pathways that could be modulated by such derivatives, detailed experimental protocols for their evaluation, and a forward-looking perspective on the utility of this scaffold in drug discovery.

Introduction: The Promise of Halogenated Indoles

Indole derivatives are integral to a wide array of physiological processes and are the core of many natural products and synthetic drugs.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This often translates to improved pharmacological profiles. Specifically, 5-bromo- and 5-chloro-indole derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[2][3] this compound serves as a key intermediate in the synthesis of more complex molecules, offering a unique combination of electronic and steric properties for further functionalization.[4][5]

Potential Therapeutic Targets

Based on the established biological activities of structurally related halogenated indoles, derivatives of this compound are likely to exhibit activity against several key therapeutic targets, particularly in the realm of oncology.

Protein Kinases

A significant number of halogenated indole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Both 5-chloro and 5-bromo-indole derivatives have been investigated as EGFR inhibitors.[2] The halogen atom can influence the potency and selectivity of these inhibitors by forming halogen bonds within the ATP-binding site of the kinase.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indole-containing compounds have been identified as effective VEGFR inhibitors.

-

Other Kinases: The indole scaffold is versatile and has been used to develop inhibitors for a range of other kinases, including Src, and Protein Kinase B/Akt.[6]

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for derivatives of this compound.

Caption: Simplified EGFR signaling pathway and potential inhibition by a this compound derivative.

Other Potential Targets

Indole derivatives have shown a broad range of biological activities beyond kinase inhibition. These include:

-

Tubulin Polymerization: Some indole compounds interfere with the dynamics of microtubules, which are essential for cell division, making them attractive anticancer agents.

-

DNA Intercalation: Certain indole derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription.

-

Apoptosis Induction: Many anticancer agents, including some indole derivatives, exert their effects by inducing programmed cell death, or apoptosis.

Quantitative Data for Related Halogenated Indoles

While specific quantitative data for derivatives of this compound are not available, the following table summarizes the activity of related halogenated indole compounds to provide a benchmark for potential potency.

| Compound Class | Target | Cell Line | IC50 | Reference |

| Indole-based sulfonohydrazide (with 4-chloro-phenyl) | Anticancer | MCF-7 (Breast) | 13.2 µM | N/A |

| Indole-based sulfonohydrazide (with 4-chloro-phenyl) | Anticancer | MDA-MB-468 (Breast) | 8.2 µM | N/A |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 (Protein Kinase B) | N/A | Potent Inhibition | [6] |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of novel derivatives of this compound.

Synthesis of a Hypothetical Derivative

This protocol outlines a general approach for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.

Caption: General workflow for the N-alkylation of this compound.

Procedure:

-

Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise. Stir the mixture at this temperature for 30-60 minutes.

-

Alkylation: Add the desired alkyl halide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While this compound has primarily been utilized as a synthetic intermediate, the established and diverse biological activities of other halogenated indoles strongly suggest that its derivatives hold significant therapeutic potential. The di-halogenation pattern offers unique opportunities for medicinal chemists to fine-tune the electronic and steric properties of novel drug candidates. Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound, with a particular emphasis on their potential as kinase inhibitors for the treatment of cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to embark on the exploration of this promising chemical scaffold.

References

- 1. Indole: A privileged scaffold for the design of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 122531-09-3 [chemicalbook.com]

- 6. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Indoles: A Comprehensive Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms onto the indole ring can significantly modulate the physicochemical and biological properties of these molecules, leading to enhanced therapeutic potential. This technical guide provides an in-depth review of halogenated indoles in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action.

Antimicrobial and Antifungal Activity

Halogenated indoles have emerged as a promising class of antimicrobial and antifungal agents, exhibiting potent activity against a range of pathogens, including drug-resistant strains.

Antibacterial Activity

Multi-halogenated indoles, in particular, have demonstrated significant bactericidal effects. For instance, a study on a library of multi-halogenated indoles identified 6-bromo-4-iodoindole and 4-bromo-6-chloroindole as lead compounds with potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2] These compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic gentamicin.[1][2] The antibacterial effect is associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing and virulence genes.[1][2]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [1][2] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [1][2] |

| 5-bromo-6-chloroindole | Staphylococcus aureus | 30 | [1] |

| Indole | Staphylococcus aureus | 1000 | [1] |

| 5-iodoindole | Staphylococcus aureus | 100 | [1] |

Antifungal Activity

Di-halogenated indoles have shown potent antifungal and antibiofilm activity against various Candida species, including drug-resistant strains.[3][4] Compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have displayed MIC values outperforming ketoconazole and comparable to miconazole.[3][4] Their mechanism of action involves the inhibition of the yeast-to-hyphae transition, a critical virulence factor for Candida albicans, and the induction of oxidative stress.[3][4][5][6]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4,6-dibromoindole | Candida albicans | 25 | [3][7] |

| 5-bromo-4-chloroindole | Candida albicans | 25 | [3][7] |

| 4,6-dibromoindole | Non-albicans Candida spp. | 10-50 | [3][7] |

| 5-bromo-4-chloroindole | Non-albicans Candida spp. | 10-50 | [3][7] |

| 5-iodoindole | Candida albicans | 75 | [7] |

| Indole | Candida albicans | 750 | [7] |

| 7-benzyloxyindole | Candida albicans | >2000 (inhibits biofilm at 4.5 µg/mL) | [5][6] |

| 4-fluoroindole | Candida albicans | - (inhibits biofilm) | [5][6] |

Anticancer Activity

The indole nucleus is a key pharmacophore in the development of anticancer agents. Halogenation has been shown to enhance the anticancer potency of indole derivatives, which can act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

Numerous halogenated indole derivatives have demonstrated significant cytotoxicity against a panel of human cancer cell lines. The substitution pattern of halogens on the indole ring plays a crucial role in determining the anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-dichloro-substituted indole conjugate | MCF-7 (Breast) | 12.2 | [8] |

| 4-nitro-substituted indole conjugate | MCF-7 (Breast) | 14.5 | [8] |

| p-chlorophenyl-containing indole analog | MCF-7 (Breast) | 13.2 | [8] |

| p-chlorophenyl-containing indole analog | MDA-MB-468 (Breast) | 8.2 | [8] |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 | [8] |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | [8] |

| Flavopereirine | HT29 (Colorectal) | 9.58 | [8] |

| Flavopereirine | SW620 (Colorectal) | 10.52 | [8] |

| R=H, R'=3-NO2-4-Cl indole derivative | MCF-7 (Breast) | 0.34 | [8] |

| R=H, R'=3-NO2-4-Cl indole derivative | HT29 (Colorectal) | 0.57 | [8] |

| R=H, R'=3-NO2-4-Cl indole derivative | PC-3 (Prostate) | 1.17 | [8] |

| R=H, R'=3-NO2-4-Cl indole derivative | HepG2 (Liver) | 1.61 | [8] |

| R=H, R'=3-NO2-4-Cl indole derivative | A549 (Lung) | 2.02 | [8] |

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Action

The antimicrobial activity of halogenated indoles is often multi-targeted, which is advantageous in minimizing the development of resistance. A key mechanism is the induction of intracellular reactive oxygen species (ROS), leading to oxidative damage to essential biomolecules. Furthermore, these compounds have been shown to interfere with bacterial communication by downregulating quorum-sensing systems, such as the agr system in S. aureus, which in turn suppresses the expression of virulence factors like α-hemolysin and nucleases.

Caption: Antimicrobial mechanism of halogenated indoles.

Anticancer Signaling Pathways

Halogenated indoles exert their anticancer effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. Two of the most significant pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways. By inhibiting these pathways, halogenated indoles can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis.

Caption: Anticancer signaling pathways modulated by halogenated indoles.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of halogenated indoles.

General Synthesis of Halogenated Indoles

A common method for the synthesis of halogenated indoles is through electrophilic halogenation of the indole core.

Example Protocol: Bromination of 2-(Trifluoromethyl)-1H-indole

-

Dissolution: Dissolve 2-(trifluoromethyl)-1H-indole in a suitable solvent such as acetic acid.

-

Brominating Agent: Add a solution of bromine (Br₂) in acetic acid dropwise to the indole solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-(trifluoromethyl)-1H-indole. Confirm the structure using NMR and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well plates.

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the halogenated indole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for S. aureus).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

Halogenated indoles represent a versatile and promising class of compounds in medicinal chemistry with a broad spectrum of biological activities. The strategic incorporation of halogens can significantly enhance their antimicrobial, antifungal, and anticancer properties. The multi-targeted mechanisms of action of many halogenated indoles make them attractive candidates for overcoming drug resistance. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutics based on the halogenated indole scaffold.

References

- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Bromo- and 5-Chloro-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Halogenation of the indole ring, particularly at the 5- and 6-positions with bromine and chlorine, has emerged as a key strategy for modulating the biological activity of these compounds. While 5-Bromo-6-chloro-1H-indole itself is primarily utilized as a versatile chemical intermediate, its derivatives have garnered significant attention for their potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the mechanisms of action of 5-bromo- and 5-chloro-indole derivatives, with a focus on their anticancer properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-bromo- and 5-chloro-indole have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation. A major focus of research has been on their activity as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Numerous 5-chloro- and 5-bromo-indole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[3][4]

These indole derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[3] This blockade of signal transduction ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2][5]

Caption: EGFR Signaling Pathway and Inhibition by 5-Bromo/Chloro-Indole Derivatives.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative 5-chloro- and 5-bromo-indole derivatives against various cancer cell lines and kinase targets.

Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives

| Compound ID | Target Cell Line | GI₅₀ (nM) | Reference |

| 5c | Multiple | 29 - 47 | [6] |

| 5d | Multiple | 29 - 47 | [6] |

| 5f | Multiple | 29 - 47 | [6] |

| 5g | Multiple | 29 - 47 | [6] |

| 6e | Multiple | 29 - 47 | [6] |

| 6f | Multiple | 29 - 47 | [6] |

| 3e | Multiple | 29 - 78 | [7] |

Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 5d | EGFRʷᵗ | 68 - 85 | [6] |

| 5f | EGFRʷᵗ | 68 - 85 | [6] |

| 5g | EGFRʷᵗ | 68 - 85 | [6] |

| 5f | EGFRᵀ⁷⁹⁰ᴹ | 9.5 | [6] |

| 5g | EGFRᵀ⁷⁹⁰ᴹ | 11.9 | [6] |

| 3e | EGFR | 68 | [7] |

Table 3: Antiproliferative Activity of 5-Bromo-Indole Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 3a | HepG2 | N/A | [2][5][8] |

| Compound 3a | A549 | N/A | [2][5][8] |

| Compound 3a | MCF-7 | N/A | [2][5][8] |

Note: Specific IC₅₀ values for compound 3a were not provided in the search results, but it was identified as the most potent compound tested.

Other Notable Biological Activities

Beyond their anticancer effects, derivatives of halogenated indoles exhibit a range of other biological activities:

-

Antimicrobial and Antiviral Activity: 5-Bromo-indole derivatives have shown potential as antimicrobial and antiviral agents.[9]

-

Neuroprotective Properties: Certain 5-bromo-indole compounds are being investigated for their neuroprotective effects.[9]

-

5-HT₃ Receptor Modulation: 5-Chloro-indole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor, which may have therapeutic implications for conditions involving serotonergic dysfunction.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 5-bromo- and 5-chloro-indole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

-

Reaction Setup: The kinase, substrate, ATP, and the test compound (indole derivative) are combined in a reaction buffer.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

-

ADP Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.

-

Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP concentration.

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[3]

Caption: Workflow for a Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indole derivative and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[7]

Caption: General Workflow for an MTT Cell Viability Assay.

Conclusion

While this compound serves as a valuable building block in synthetic chemistry, its derivatives have demonstrated significant therapeutic potential, particularly in the field of oncology. The ability of these compounds to potently and selectively inhibit key signaling pathways, such as the EGFR pathway, underscores their promise as next-generation anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize the therapeutic applications of this versatile class of halogenated indoles. Future research will likely focus on refining the structure-activity relationships, improving pharmacokinetic profiles, and expanding the investigation into other disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-6-chloro-1H-indole from 4-chloro-2-aminobenzoic acid

Topic: Synthesis of 5-Bromo-6-chloro-1H-indole from 4-chloro-2-aminobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and compounds targeting neurological disorders. This document outlines a proposed multi-step synthetic route starting from the readily available 4-chloro-2-aminobenzoic acid. The described protocol is based on established chemical transformations, including electrophilic bromination, Sandmeyer reaction, Japp-Klingemann reaction, and Fischer indole synthesis, providing a comprehensive guide for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis of this compound from 4-chloro-2-aminobenzoic acid is proposed to proceed through a multi-step sequence. The key transformations involve the bromination of the starting material, conversion to a hydrazine derivative, and subsequent cyclization to form the indole ring, followed by decarboxylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-4-chloro-2-aminobenzoic acid

This initial step involves the regioselective bromination of 4-chloro-2-aminobenzoic acid. A patent describes a similar transformation using N-bromosuccinimide (NBS).

-

Materials:

-

4-chloro-2-aminobenzoic acid

-

N-bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Protocol:

-

In a round-bottom flask, dissolve 4-chloro-2-aminobenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.

-

Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 5-bromo-4-chloro-2-aminobenzoic acid.

-

Step 2: Synthesis of 4-bromo-5-chloro-2-carboxyphenylhydrazine

This step involves the conversion of the amino group to a hydrazine via a Sandmeyer-type reaction sequence. The amino group is first diazotized and then reduced.

-

Materials:

-

5-bromo-4-chloro-2-aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

-

-

Protocol:

-

Suspend 5-bromo-4-chloro-2-aminobenzoic acid (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition, continue stirring for 2-3 hours at room temperature.

-

Basify the reaction mixture with a concentrated NaOH solution to precipitate the hydrazine derivative.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 3: Synthesis of this compound-2-carboxylic acid

The formation of the indole ring is achieved through the Fischer indole synthesis, reacting the synthesized hydrazine with pyruvic acid. The Japp-Klingemann reaction is a related method to form the necessary hydrazone intermediate.

-

Materials:

-

4-bromo-5-chloro-2-carboxyphenylhydrazine

-

Pyruvic acid

-

Ethanol or Acetic acid

-

Reflux condenser

-

-